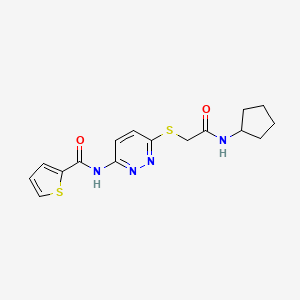

![molecular formula C13H21N3O2 B2573009 3-[1-(2-Methoxyethyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane CAS No. 2241128-45-8](/img/structure/B2573009.png)

3-[1-(2-Methoxyethyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

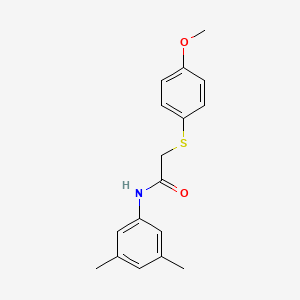

The compound “3-[1-(2-Methoxyethyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane” is a complex organic molecule that contains a pyrazole ring and a spirocyclic structure . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The spirocyclic structure is a type of cyclic compound where two rings share a single atom, which in this case is an oxygen atom.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a spirocyclic structure. The pyrazole ring is a five-membered ring with two nitrogen atoms, and the spirocyclic structure is characterized by two rings sharing a single atom .Chemical Reactions Analysis

Pyrazole compounds can participate in a variety of chemical reactions, including cycloaddition reactions, condensation reactions, and dehydrogenative coupling reactions . The reactivity of the spirocyclic part of the molecule would depend on the specific substituents and the nature of the rings involved .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and substituents. Generally, pyrazole compounds are stable and can exhibit a range of properties depending on their substitution patterns .Scientific Research Applications

Synthesis and Characterization of Bi-Heterocyclic Systems:

- Researchers have explored the synthesis of novel alkyl-1-oxa-7,8-diazaspiro[4.4]nona-3,8-dien-6-ones, which are bi-heterocyclic systems created from reactions involving 1,2-diaza-1,3-dienes and propargyl alcohol. These compounds have potential applications in various chemical processes due to their unique structures and properties (De Crescentini et al., 2016).

Development of Fused Heterocycles:

- The compound has been used as a synthon for the formation of fused heterocycles, which are compounds with two or more rings. Such compounds have numerous applications in medicinal chemistry and material science (El-Nabi, 2002).

Applications in Spirocyclic Oxetane-Fused Benzimidazole Synthesis:

- The synthesis of 2-oxa-7-azaspiro[3.5]nonane has been achieved through the conversion of spirocyclic oxetanes. This synthesis process is significant for the creation of novel compounds with potential pharmaceutical applications (Gurry, McArdle, & Aldabbagh, 2015).

Electrophilic Amination of C-H-Acidic Compounds:

- The compound has been studied in the context of electrophilic amination of C-H-acidic compounds. This process is important for the introduction of amino groups in various chemical structures, which can lead to the creation of new molecules with diverse properties (Andreae et al., 1992).

Role in Dipeptide Synthon Synthesis:

- It has been involved in the synthesis of dipeptide synthons, serving as a building block for peptide synthesis. This is particularly relevant in the development of new therapeutic peptides (Suter et al., 2000).

Utility in Combinatorial Chemistry:

- The compound's derivatives have been used to create unique scaffolds for combinatorial chemistry, which is a method used to rapidly synthesize and screen large numbers of compounds for potential pharmaceutical applications (Dolle et al., 1999).

Formation of New Heterocyclic Systems:

- Researchers have synthesized new heterocyclic systems by treating certain compounds with hydroxylamine and trichloroacetyl isocyanate, forming structures like 7-methyl-1,5,6-triazaspiro[2.4]hepta-1,6-dien-4-ones. These novel compounds contribute to the expansion of chemical space in heterocyclic chemistry (Holzer et al., 2003).

Synthesis of Structurally Diverse Compounds:

- The compound has been used in the diversity-oriented synthesis of structurally diverse compounds, including the formation of substituted tetrahydropyrones and linked benzotriazole and pyrazole motifs. Such diversity is crucial for discovering new biologically active compounds (Zaware et al., 2011).

Mechanism of Action

Future Directions

The future research directions for this compound could involve exploring its potential biological activity, given the presence of the pyrazole ring, which is a common feature in many bioactive compounds . Additionally, further studies could focus on developing new synthetic routes to this compound and exploring its reactivity .

Properties

IUPAC Name |

3-[1-(2-methoxyethyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O2/c1-17-7-4-16-9-11(8-15-16)12-13(10-14-12)2-5-18-6-3-13/h8-9,12,14H,2-7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUTAMVAFUYQDOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(C=N1)C2C3(CCOCC3)CN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2572927.png)

![3-Methyl-5-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2572930.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-acetamidobenzamide](/img/structure/B2572931.png)

![[4-(4-fluorophenyl)piperazin-1-yl]-(6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazolin-3-yl)methanone](/img/structure/B2572935.png)

![4-{4-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2572937.png)

![(E)-3-[5-Chloro-2-(difluoromethoxy)phenyl]-2-cyano-N-methylprop-2-enamide](/img/structure/B2572943.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2572945.png)

![Lithium;3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2572946.png)

![N-(3-methoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2572949.png)